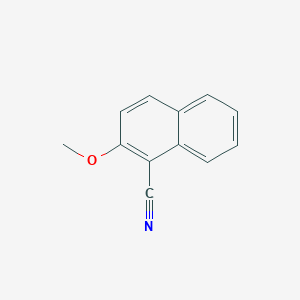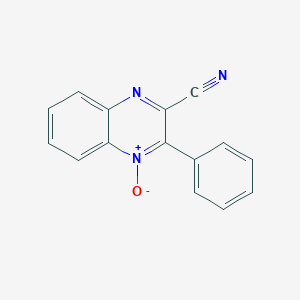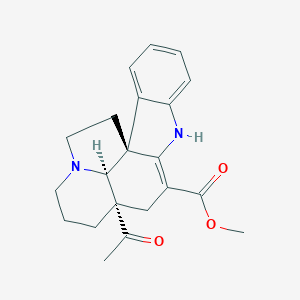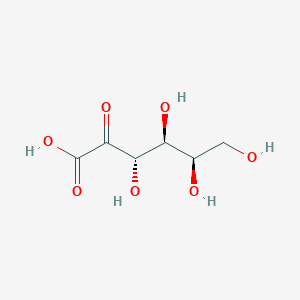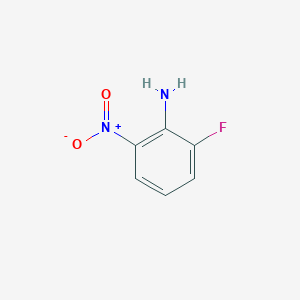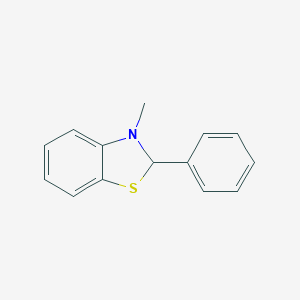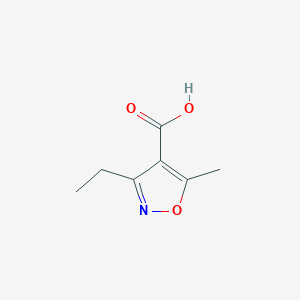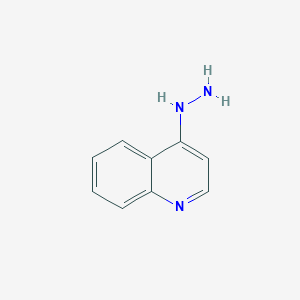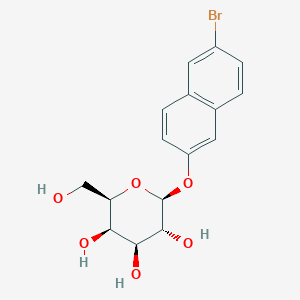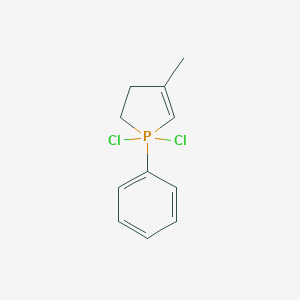
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of phospholes, which are five-membered heterocyclic compounds containing one phosphorus atom and four carbon atoms.
Mécanisme D'action
The exact mechanism of action of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is not yet fully understood. However, studies have shown that this compound interacts with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole in lab experiments is its unique chemical properties, which make it a versatile compound for use in various applications. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several potential future directions for the study of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole. One of the most promising directions is the development of new synthetic methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy and organic electronics.
Méthodes De Synthèse
The synthesis of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a multi-step process that involves the reaction of various reagents. One of the commonly used methods for synthesizing this compound is the reaction of 1,1-Dichloro-2,3-diphenylphosphacyclopent-4-ene with methyl lithium in the presence of a catalytic amount of nickel chloride. The resulting intermediate is then treated with hydrochloric acid and sodium nitrite to obtain the final product.
Applications De Recherche Scientifique
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.
Propriétés
Numéro CAS |
17154-12-0 |
|---|---|
Nom du produit |
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole |
Formule moléculaire |
C11H13Cl2P |
Poids moléculaire |
247.1 g/mol |
Nom IUPAC |
1,1-dichloro-4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole |
InChI |
InChI=1S/C11H13Cl2P/c1-10-7-8-14(12,13,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
Clé InChI |
AEMRMAGLXFMHPL-UHFFFAOYSA-N |
SMILES |
CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl |
SMILES canonique |
CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



